molecular formula GdS B1143543 GADOLINIUM SULFIDE CAS No. 12134-74-6

GADOLINIUM SULFIDE

Cat. No.: B1143543
CAS No.: 12134-74-6
M. Wt: 189.32
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Description

Gadolinium sulfide (Gadolinium(III) sulfide, Gd₂S₃) is a rare-earth chalcogenide compound characterized by its unique magnetic and electronic properties. As a member of the lanthanide sulfides, it exhibits high thermal stability and crystallizes in a cubic structure . Gadolinium’s exceptional magnetic susceptibility, derived from its seven unpaired 4f electrons, makes its sulfide form particularly valuable in advanced materials science .

Preparation Methods

Indirect Sulfur Source Preparation via Carbothermal Reduction

The indirect sulfur source method represents a cornerstone technique for Gd₂S₃ synthesis, particularly in industrial applications requiring high-purity powders. This approach circumvents the challenges of direct sulfur handling by generating reactive sulfur species in situ. As detailed in patent CN105800662A, the process involves three primary components: carbon (C), sodium sulfate (Na₂SO₄), and gadolinium oxide (Gd₂O₃) .

Reaction Mechanism and Stoichiometry

The synthesis proceeds through a two-stage redox process. In the first stage, carbon reduces Na₂SO₄ at elevated temperatures (600–1400°C) under inert atmosphere, producing sodium sulfide (Na₂S) and carbon dioxide:
Na2SO4+4CNa2S+4CO\text{Na}_2\text{SO}_4 + 4\text{C} \rightarrow \text{Na}_2\text{S} + 4\text{CO} \uparrow
Subsequently, Na₂S reacts with Gd₂O₃ to form Gd₂S₃:
Gd2O3+3Na2SGd2S3+3Na2O\text{Gd}_2\text{O}_3 + 3\text{Na}_2\text{S} \rightarrow \text{Gd}_2\text{S}_3 + 3\text{Na}_2\text{O}
Critical to this method is maintaining precise stoichiometric ratios. The patent specifies mass ratios of C:Na₂SO₄:Gd₂O₃ ranging from 1:1:0.05 to 1:6:2, with optimal performance observed at 1:5.875:0.05–1:7:2 . Excess carbon risks contaminating the final product, while insufficient carbon leaves unreacted Na₂SO₄, necessitating rigorous post-synthesis washing.

Thermal Processing Parameters

Heating profiles significantly influence product morphology and crystallinity. A ramp rate of 5°C/min to 1400°C with a 4-hour dwell time yields particles spanning 10 nm to 20 μm. Microwave-assisted heating reduces processing time by 30% compared to conventional resistive heating, as reported in the patent’s alternative embodiments . Post-calcination treatment involves sequential acid washing (5% HCl/HNO₃), deionized water rinsing, and ethanol dehydration to remove soluble byproducts like Na₂O and residual Na₂S.

Direct Sulfidation of Gadolinium Precursors

Direct reaction between gadolinium metals/oxides and elemental sulfur provides a pathway to Gd₂S₃ with controlled stoichiometry. OSTI-4311180 documents the synthesis of rare earth sulfides through high-temperature vacuum processing, revealing critical structure-property relationships .

Metallothermic Reduction

In this approach, gadolinium oxide combines with aluminum powder and sulfur in molar ratios exceeding 3:1 S:Gd₂O₃. The mixture undergoes vacuum-sealed ampoule treatment at 1300–1350°C for 4 hours, where aluminum acts as an oxygen scavenger:
Gd2O3+3S+2AlGd2S3+Al2O3\text{Gd}_2\text{O}_3 + 3\text{S} + 2\text{Al} \rightarrow \text{Gd}_2\text{S}_3 + \text{Al}_2\text{O}_3
X-ray diffraction analysis confirms the formation of orthorhombic Gd₂S₃ (space group Pnma) with lattice parameters a = 7.42 Å, b = 4.09 Å, c = 15.87 Å . The method achieves 98.5% theoretical density but requires precise sulfur partial pressure control to prevent polysulfide (GdS₂) formation.

Sulfur Vapor Reaction

Elemental gadolinium reacts with sulfur vapor at 800–1000°C in quartz reactors, producing Gd₂S₃ films for optoelectronic applications:
2Gd+3SGd2S32\text{Gd} + 3\text{S} \rightarrow \text{Gd}_2\text{S}_3
This vapor-phase technique enables epitaxial growth on sapphire substrates, with Rutherford backscattering spectrometry (RBS) showing 2.5% stoichiometric deviation at optimal conditions .

Thermal Reduction Synthesis of Nanostructured Composites

Recent advances integrate Gd₂S₃ into hybrid architectures to enhance functionality. Sathish Kumar et al. demonstrated a one-step thermal reduction route to carbon nitride/Gd₂S₃ (CN/Gd₂S₃) nanocomposites, expanding the material’s electrochemical utility .

In Situ Polymerization-Reduction

The synthesis combines gadolinium nitrate (Gd(NO₃)₃), thiourea (CS(NH₂)₂), and melamine (C₃H₆N₆) in ethanol/water solvent. Thermal treatment at 550°C under N₂ induces simultaneous CN polymerization and Gd₂S₃ nucleation:
2Gd(NO3)3+3CS(NH2)2Gd2S3+6NH3+3CO2+6NOx2\text{Gd(NO}_3\text{)}_3 + 3\text{CS(NH}_2\text{)}_2 \rightarrow \text{Gd}_2\text{S}_3 + 6\text{NH}_3 \uparrow + 3\text{CO}_2 \uparrow + 6\text{NO}_x \uparrow
The resulting composite exhibits a porous morphology with 185 m²/g surface area, enabling 580 F/g specific capacitance in supercapacitor trials .

Comparative Analysis of Synthesis Techniques

MethodTemperature Range (°C)AtmosphereKey AdvantagesLimitations
Indirect Sulfur Source600–1400Inert (N₂/Ar)High yield (92%), scalableCarbon contamination risks
Direct Sulfidation1300–1350VacuumPhase-pure Gd₂S₃, dense microstructureHigh energy input, costly equipment
Thermal Reduction450–600N₂Nanocomposite integration, high SSARequires post-synthesis purification

Table 1: Synthesis parameter comparison for Gd₂S₃ preparation methods. SSA = specific surface area .

Structural and Functional Characterization

Crystallographic Properties

Rietveld refinement of XRD data reveals that indirect synthesis produces cubic Gd₂S₃ (space group Ia-3) with 5.2% microstrain, while direct sulfidation yields orthorhombic phases . Lattice expansion up to 0.8% occurs in nanocomposites due to carbon matrix interactions .

Optical and Electronic Behavior

Diffuse reflectance spectroscopy shows dual band gaps in CN/Gd₂S₃ systems: 1.27 eV (direct) and 2.76 eV (indirect), attributable to quantum confinement effects . Pure Gd₂S₃ exhibits a 2.1 eV bandgap, suitable for near-IR photodetectors .

Chemical Reactions Analysis

Types of Reactions: Gadolinium sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, this compound can be converted to gadolinium oxide and sulfur dioxide. Reduction reactions may involve the conversion of this compound to elemental gadolinium and hydrogen sulfide. Substitution reactions can occur when this compound reacts with other sulfides or halides to form new compounds .

Common Reagents and Conditions: Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and halides for substitution reactions. The conditions for these reactions typically involve high temperatures and controlled atmospheres to ensure the desired products are formed .

Major Products Formed: The major products formed from these reactions include gadolinium oxide, sulfur dioxide, elemental gadolinium, hydrogen sulfide, and various substituted gadolinium compounds .

Scientific Research Applications

Biomedical Imaging

Gadolinium Sulfide as a Contrast Agent

This compound nanoparticles doped with europium (GdS:Eu) have been developed as dual-mode imaging agents for T1-weighted magnetic resonance imaging (MRI) and photoluminescence imaging. These nanoparticles exhibit strong paramagnetic properties and high longitudinal relaxivity, making them suitable for enhancing contrast in MRI scans. A study demonstrated that GdS:Eu nanoparticles provided significant positive contrast effects in blood vessels and organs during in vivo imaging, indicating their potential utility in clinical settings for tumor detection and monitoring .

Case Study: Multimodal Imaging in Rat Models

A multimodal imaging study investigated the presence of gadolinium deposits in rat cerebellum tissues after administration of gadolinium-based contrast agents. The study revealed that gadolinium deposits exhibited a characteristic morphology and were localized in various brain structures, highlighting the compound's role in neuroimaging and its potential implications for understanding gadolinium retention in biological systems .

Optoelectronic Applications

Photoluminescent Properties

This compound exhibits notable photoluminescent properties, which can be exploited in optoelectronic devices. The synthesis of GdS:Eu nanoparticles via sonochemistry has shown promising results for their application in light-emitting devices due to their efficient light emission characteristics. The ability to manipulate the luminescent properties through doping allows for tailored applications in display technologies and lighting solutions .

Nanotechnology

Nanoparticle Synthesis and Functionalization

The synthesis of this compound nanoparticles has been optimized using various techniques, including sonochemistry and hydrothermal methods. These approaches facilitate the production of nanoparticles with controlled sizes and morphologies, essential for their application in targeted drug delivery systems and as imaging agents .

Case Study: Evaluation of Toxicity

Research into the toxicity of gadolinium-based compounds has been critical, especially concerning their use in medical applications. Studies have shown that while Gd-based contrast agents are generally safe, there are concerns regarding nephrogenic systemic fibrosis associated with certain formulations . Understanding the biological interactions of this compound is crucial for ensuring safety in its applications.

Summary of Properties and Applications

PropertyDescriptionApplication
Paramagnetic Nature Enhances MRI contrast due to high relaxivityBiomedical Imaging
Photoluminescence Emits light when excited, useful for imagingOptoelectronic Devices
Nanoparticle Form Can be synthesized with controlled size/morphologyDrug Delivery Systems
Safety Profile Requires careful evaluation due to potential toxicityClinical Applications

Mechanism of Action

The mechanism by which gadolinium sulfide exerts its effects is primarily related to its magnetic and luminescent properties. In MRI applications, this compound enhances image contrast by interacting with the magnetic fields, improving the visibility of tissues. In drug delivery, this compound nanoparticles can be functionalized with ligands to target specific cells or tissues, allowing for precise delivery of therapeutic agents .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural Comparison of Gadolinium Sulfide and Related Compounds

Compound Molecular Formula Crystal Structure Magnetic Susceptibility Key Chemical Features
This compound Gd₂S₃ Cubic High (paramagnetic) Lanthanide sulfide, covalent bonds
Sodium Disulfide Na₂S₂ Orthorhombic Low (non-magnetic) Ionic bonding, industrial reductant
Lanthanum Sulfide La₂S₃ Cubic Moderate High melting point (>2000°C)
Gallium Arsenide GaAs Zincblende Non-magnetic Semiconductor, direct bandgap
  • This compound vs. Sodium Disulfide : Unlike the ionic Na₂S₂ (used in sulfur-based redox reactions) , Gd₂S₃ exhibits covalent bonding due to gadolinium’s lanthanide contraction and electronegativity, enhancing its stability in high-temperature applications.
  • This compound vs. Lanthanum Sulfide : Both share a cubic structure, but La₂S₃ lacks gadolinium’s strong paramagnetism, limiting its utility in magnetic refrigeration or spintronics .
  • This compound vs. Gallium Arsenide: While GaAs is a benchmark semiconductor , Gd₂S₃’s magnetic properties may enable novel magneto-optic or spintronic devices, though its bandgap characteristics require further study.

Table 2: Application-Specific Comparison

Compound Primary Applications Performance Metrics Limitations
This compound Magnetic materials, neutron absorbers High neutron capture cross-section Limited commercial synthesis data
Lutetium(III) Iodide Scintillators (medical imaging) Superior light yield (vs. GdI₃) Hygroscopic, costly
Gallium Arsenide High-frequency electronics, solar cells High electron mobility (8500 cm²/V·s) Toxicity, brittle
  • Magnetic Applications: Gd₂S₃’s paramagnetism surpasses that of non-lanthanide sulfides like Na₂S₂, making it a candidate for magnetic cooling systems .
  • Radiation Detection : While lutetium iodide (LuI₃) outperforms gadolinium iodide (GdI₃) in scintillation efficiency , Gd₂S₃’s neutron-absorbing capacity could complement radiation shielding materials.
  • Semiconductor Potential: Gd₂S₃’s electronic structure remains less explored than GaAs, but its lanthanide-derived defects might enable tunable conductivity for niche optoelectronics .

Biological Activity

Gadolinium sulfide (GdS) is a compound that has garnered attention in various fields, particularly in biomedical applications due to its unique physical and chemical properties. This article explores the biological activity of this compound, including its synthesis, biological interactions, imaging capabilities, and potential therapeutic applications.

This compound is a semiconductor material that exhibits interesting optical and magnetic properties. It has been studied for its potential use in imaging technologies, particularly magnetic resonance imaging (MRI), and as a contrast agent due to its paramagnetic nature.

2. Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles (GdS NPs) can be achieved through various methods, including:

  • Sonochemistry : This method involves the use of ultrasound to facilitate chemical reactions, leading to the formation of GdS NPs with controlled size and morphology.
  • Biological Synthesis : Utilizing plant extracts or microorganisms can yield biocompatible GdS NPs with reduced toxicity profiles.
  • Thermal Decomposition : This method involves heating gadolinium precursors in the presence of sulfur sources to produce GdS.

These nanoparticles can be functionalized to enhance their biological interactions and imaging capabilities.

3.1 Cellular Uptake and Biocompatibility

Research has indicated that GdS NPs can be effectively internalized by various cell types, including cancer cells. In vitro studies have shown that these nanoparticles can be used for cellular imaging due to their photoluminescence properties . The biocompatibility of GdS NPs is crucial for their application in medical diagnostics and therapeutics.

3.2 Imaging Applications

This compound nanoparticles have demonstrated significant potential as dual-mode imaging agents:

  • MRI Contrast Agents : GdS NPs exhibit strong paramagnetic properties, making them suitable for T1-weighted MRI applications. Studies have reported high longitudinal relaxivity values for GdS-based contrast agents, which enhance the contrast in MRI scans .
  • Photoluminescence Imaging : The photoluminescent properties of GdS allow for effective visualization in fluorescence microscopy, providing a complementary imaging modality alongside MRI .

4.1 In Vivo Studies

A study involving europium-doped this compound (GdS:Eu(3+)) nanoparticles highlighted their efficacy as an MRI contrast agent in mouse models. The results showed a prominent positive contrast effect in blood vessels and organs, with favorable biodistribution and clearance profiles .

4.2 Toxicity Assessments

Despite the promising applications, concerns regarding gadolinium toxicity have been raised. Research indicates that gadolinium can accumulate in various organs, potentially leading to adverse effects . A study reported significant accumulation of gadolinium in the spleen, lungs, liver, and kidneys following administration of gadolinium-containing compounds .

5. Summary of Biological Activity

The biological activity of this compound is characterized by its:

  • Effective Cellular Uptake : Facilitating applications in targeted drug delivery and imaging.
  • Dual Imaging Capabilities : Serving as both MRI contrast agents and photoluminescent probes.
  • Potential Toxicity Risks : Highlighting the need for further research into biocompatibility and long-term effects.

6. Conclusion

This compound presents a versatile platform for biomedical applications, particularly in imaging technologies. Ongoing research is essential to fully understand its biological interactions, optimize its synthesis methods, and mitigate potential toxicity concerns.

Tables

PropertyValue/Description
Relaxivity (r1)High values indicating strong MRI contrast
Cellular UptakeEffective across various cell types
Organ AccumulationNotable in spleen, liver, lungs

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing high-purity gadolinium sulfide (Gd₂S₃) in laboratory settings?

To synthesize high-purity Gd₂S₃, methods such as solvent chemistry under inert atmospheres or solid-state reactions are commonly employed. For example, solvent-based synthesis using 1-dodecanethiol as a coordinating agent at elevated temperatures (~240°C) under ultrasonication can yield crystalline nanoparticles (~5 nm) . Ensure precursor purity (e.g., GdCl₃ and sulfur sources) and characterize intermediates via X-ray diffraction (XRD) to confirm phase purity. Reproducibility requires meticulous documentation of reaction parameters (temperature, time, ligand ratios) and purification steps .

Q. Which characterization techniques are critical for verifying this compound’s structural and functional properties?

Key techniques include:

  • XRD : Confirms crystallinity and phase identity.
  • Photoluminescence spectroscopy : Analyzes optical properties, particularly for doped variants (e.g., Eu³⁺-doped Gd₂S₃) .
  • Magnetometry : Measures paramagnetic behavior, critical for MRI contrast applications .
  • Transmission electron microscopy (TEM) : Determines nanoparticle size and morphology.
    Always cross-validate results with multiple techniques to address instrumental limitations .

Q. What are the fundamental optical and magnetic properties of this compound, and how do they influence its research applications?

Gd₂S₃ exhibits paramagnetism due to Gd³⁺ ions’ unpaired electrons, making it suitable for MRI contrast agents. Optically, doping with lanthanides (e.g., Eu³⁺) introduces sharp emission peaks via f-f transitions, enabling fluorescence imaging. These dual properties support its use in multimodal imaging, though surface functionalization (e.g., ligand exchange with 3-mercaptopropionic acid) is often required for aqueous solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported magnetic susceptibility values for this compound nanoparticles?

Discrepancies may arise from differences in synthesis methods, doping concentrations, or measurement conditions. To address this:

  • Systematically compare samples synthesized under identical conditions.
  • Standardize measurement protocols (e.g., SQUID magnetometer settings, temperature ranges).
  • Analyze particle size and surface effects, as smaller nanoparticles may exhibit reduced magnetization due to surface spin disorder .
    Publish raw data and experimental details to facilitate cross-study validation .

Q. What methodological strategies optimize this compound’s relaxivity for enhanced MRI contrast?

To improve relaxivity (a measure of contrast agent efficiency):

  • Increase water accessibility to Gd³⁺ ions by modifying surface ligands (e.g., hydrophilic coatings).
  • Explore macromolecular conjugates (e.g., dendrimers or proteins) to prolong rotational correlation times .
  • Validate relaxivity under physiological conditions (e.g., 37°C, 1.5–3 T magnetic fields) .

Q. How do doping concentration and ligand chemistry impact the photoluminescence efficiency of Eu³⁺-doped this compound nanoparticles?

Higher Eu³⁺ doping levels can quench luminescence due to cross-relaxation. Optimize doping at ≤5 mol% and use ligands like 1-dodecanethiol to suppress surface defects. Post-synthetic ligand exchange with carboxylates enhances colloidal stability in biological media, but may alter emission intensity. Quantify quantum yields using integrated sphere setups and compare against undoped controls .

Q. What are the best practices for ensuring reproducibility in this compound synthesis across laboratories?

  • Provide exhaustive supplemental data on precursor sources, reaction vessel types, and stirring rates.
  • Use controlled atmosphere gloveboxes to prevent oxidation.
  • Share raw characterization data (XRD, TEM) in open-access repositories.
  • Adopt the "reagent table" format from organic chemistry to document exact quantities and purities .

Q. How should researchers approach data analysis when this compound’s experimental results deviate from theoretical models?

  • Perform error propagation analysis to identify dominant uncertainty sources (e.g., instrumental vs. synthetic).
  • Re-examine assumptions in theoretical models (e.g., ignoring surface defects or inhomogeneous doping).
  • Use computational tools like density functional theory (DFT) to simulate defect impacts. Publish negative results to inform community benchmarks .

Q. Methodological Guidelines

  • Data Reporting : Include processed data (e.g., fitted XRD patterns, normalized PL spectra) in the main text. Archive raw datasets (e.g., .csv files) in supplementary materials .
  • Conflict Resolution : Use meta-analysis frameworks to reconcile literature contradictions, emphasizing study heterogeneity (e.g., synthesis routes, instrumentation) .
  • Ethical Compliance : Disclose all funding sources and avoid redundant publication of synthesis protocols already detailed in prior work .

Properties

CAS No.

12134-74-6

Molecular Formula

GdS

Molecular Weight

189.32

Origin of Product

United States

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